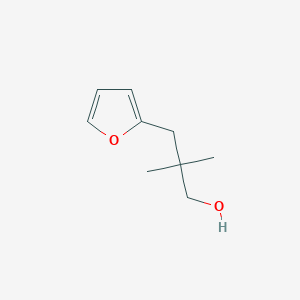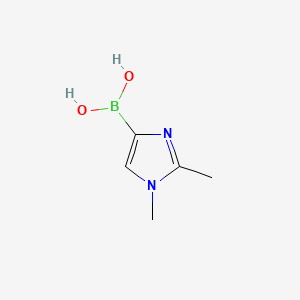![molecular formula C9H15NO5 B13552922 tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate: is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxyl-containing precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at a specific temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol .
Scientific Research Applications
tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include enzyme inhibition or activation, leading to changes in biochemical processes .
Comparison with Similar Compounds
- tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
- tert-butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate
- tert-butyl N-[(3S,4S)-4-aminotetrahydropyran-3-yl]carbamate
Comparison: While these compounds share similar structural features, tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate is unique due to its specific stereochemistry and functional groups. This uniqueness can result in different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6-5(11)4-14-7(6)12/h5-6,11H,4H2,1-3H3,(H,10,13)/t5-,6-/m0/s1 |
InChI Key |
LOSAOQRFEUPZAW-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H](COC1=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(COC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


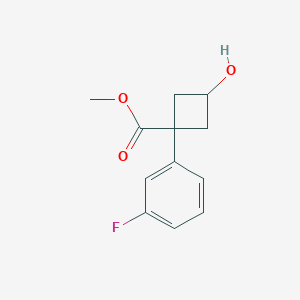


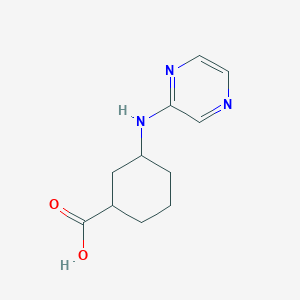
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
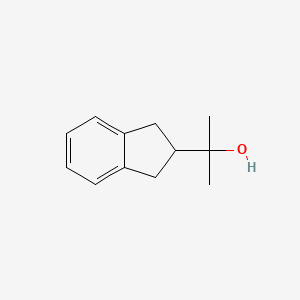

![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

